Hydroxyalanine
Description
Significance and Interdisciplinary Relevance of Hydroxyalanine in Contemporary Chemistry and Biology
This compound, with the chemical formula C₃H₇NO₃, is a polar, non-essential amino acid in humans, meaning it can be synthesized by the body. acs.orgnumberanalytics.com Its structure features a hydroxyl group (-OH) attached to the β-carbon, a characteristic that is central to its diverse functions. numberanalytics.com This hydroxyl group allows serine to form hydrogen bonds, contributing to the secondary and tertiary structures of proteins and participating in the active sites of numerous enzymes. creative-peptides.com
The interdisciplinary importance of this compound is vast, spanning biochemistry, nutritional science, neurobiology, and oncology. In biochemistry, it is a precursor to several other amino acids, including glycine (B1666218) and cysteine, and is integral to the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govbritannica.com Furthermore, serine and its derivatives are crucial components of phospholipids, which are essential for the structure of biological membranes. nih.gov
In the realm of nutritional science, while classified as non-essential, serine is recognized as a "conditional non-essential amino acid," as endogenous synthesis may not be sufficient under certain physiological conditions. wikipedia.org Its metabolism is deeply intertwined with that of other nutrients and has been linked to various health and disease states. britannica.com
The field of neurobiology has seen a surge in interest in D-serine, an enantiomer of L-serine, which acts as a potent co-agonist of NMDA receptors in the brain. wikipedia.orgrupress.org This has significant implications for understanding synaptic plasticity, learning, memory, and the pathophysiology of neurological and psychiatric disorders. nih.govrupress.org
Moreover, research in oncology has highlighted the dysregulation of serine metabolism in cancer cells. nih.gov The serine synthesis pathway is often upregulated in various cancers to support rapid cell proliferation, making its enzymes potential targets for therapeutic intervention. nih.gov
Historical Trajectories and Foundational Discoveries in Hydroxylamine (B1172632) Research
The journey of understanding this compound began in the 19th century. In 1865, the German chemist Emil Cramer first isolated serine from sericin, a protein found in silk, which is a particularly rich source of this amino acid. acs.orgnih.govrupress.org Its name is derived from the Latin word for silk, sericum. britannica.comrupress.org The fundamental structure of serine was subsequently established in 1902. rupress.org
Initially, serine was considered a non-essential nutrient for animals and humans. nih.gov However, subsequent research unveiled its critical metabolic and physiological roles. A pivotal moment in understanding its biological importance was the elucidation of its biosynthesis pathways. Foundational studies revealed that serine is primarily synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via a series of enzymatic reactions. rupress.orgnih.gov The enzymes involved in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), have since become subjects of intense study, particularly in the context of cancer metabolism. nih.gov
The discovery of D-serine's role in the central nervous system marked a significant milestone, challenging the long-held belief that D-amino acids were not functionally important in mammals. rupress.org This discovery opened up new avenues of research into the therapeutic potential of targeting serine metabolism for various neurological conditions. nih.govwikipedia.org
The following table provides a summary of key research findings related to this compound (serine):
| Research Area | Key Findings |
| Biochemistry | Precursor for glycine, cysteine, purines, and pyrimidines. Essential for protein structure and enzyme function. |
| Nutritional Science | Considered a conditional non-essential amino acid. Dietary sources include soybeans, nuts, eggs, and meat. britannica.com |
| Neurobiology | D-serine is a co-agonist of NMDA receptors, crucial for synaptic plasticity and neurotransmission. wikipedia.orgrupress.org |
| Oncology | The serine synthesis pathway is frequently upregulated in cancer to support cell proliferation. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
AWOUERYHOVSIAI-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NO |
Canonical SMILES |
CC(C(=O)O)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Hydroxylamine
Development of Hydroxylamine (B1172632) Synthesis Pathways
The production of hydroxylamine has been dominated by a few key industrial processes for decades. However, environmental and efficiency concerns have spurred the development of greener and more sustainable alternatives.
Traditional Industrial Synthesis Pathways for Hydroxylamine
Historically, the large-scale production of hydroxylamine has relied on methods that often involve harsh conditions and generate significant byproducts.
Preparation of an ammonium (B1175870) carbonate solution from ammonia (B1221849), carbon dioxide, and water. wikipedia.org
Formation of an alkaline ammonium nitrite (B80452) solution by reacting the ammonium carbonate solution with nitrogen oxides. wikipedia.orggoogle.com
Conversion of ammonium nitrite to hydroxylamine disulfonate using sulfur dioxide. wikipedia.orglookchem.com
Hydrolysis of the hydroxylamine disulfonate to hydroxylammonium sulfate (B86663). wikipedia.orggoogle.com
A significant drawback of the Raschig process is the production of a substantial amount of ammonium sulfate as a byproduct, with approximately 1.8 kg of ammonium sulfate generated for every kilogram of caprolactam produced. lookchem.comupubscience.com
Another major industrial route is the catalytic hydrogenation of nitric oxide . In this process, nitric oxide is hydrogenated over platinum catalysts in the presence of sulfuric acid to produce hydroxylammonium sulfate. wikipedia.orgacs.org Variations of this approach involve the reduction of nitric acid through electrolytic methods. wikipedia.orgsciencemadness.org Julius Tafel discovered that hydroxylamine salts could be produced by the electrolytic reduction of nitric acid with hydrochloric or sulfuric acid. wikipedia.org
The hydroxylamine-phosphate-oxime (HPO) process is another established industrial method. acs.org Additionally, the acid hydrolysis of nitroalkanes has been used for hydroxylamine synthesis. acs.orggoogle.com
Table 1: Comparison of Traditional Hydroxylamine Synthesis Pathways
| Synthesis Pathway | Key Reactants | Key Products | Notable Characteristics |
| Raschig Process | Ammonium nitrite, Sulfur dioxide, Ammonia | Hydroxylammonium sulfate | Generates significant ammonium sulfate byproduct. wikipedia.orggoogle.comlookchem.com |
| Catalytic Hydrogenation | Nitric oxide, Hydrogen, Sulfuric acid | Hydroxylammonium sulfate | Utilizes platinum catalysts. wikipedia.orgacs.org |
| Electrolytic Reduction | Nitric acid, Hydrochloric/Sulfuric acid | Hydroxylamine hydrochloride/sulfate | An early method discovered by Julius Tafel. wikipedia.orgsciencemadness.org |
Emerging Sustainable and Green Synthesis Routes for Hydroxylamine
In response to the environmental footprint of traditional methods, research has focused on developing greener synthesis routes that operate under milder conditions and utilize more sustainable feedstocks. cas.cnrepec.org
One approach involves the direct catalytic production of hydroxylamine from ammonia and hydrogen peroxide. upubscience.comacs.org While this method is attractive for its potential economic and ecological advantages, it typically requires a large excess of ammonia. acs.org To improve efficiency, an integrated process has been designed where cyclohexanone (B45756) is first converted to cyclohexanone oxime via ammoximation with ammonia and hydrogen peroxide. The oxime is then hydrolyzed to produce hydroxylamine and regenerate cyclohexanone, creating a recycling system. acs.org
A novel and highly sustainable approach for hydroxylamine synthesis utilizes a plasma-electrochemical cascade pathway (PECP) with ambient air and water as the only raw materials. cas.cnrepec.org This method, developed by researchers at the University of Science and Technology of China, couples plasma nitrogen fixation with the electrocatalytic reduction of the resulting nitric acid. cas.cn
The process begins with a plasma discharge device that activates nitrogen from the air, which then reacts with water to form a nitric acid solution. cas.cnrepec.org This solution can then be directly used in an electrochemical cell where the nitric acid is selectively reduced to hydroxylamine using a bismuth-based catalyst. cas.cnrepec.org This innovative pathway operates at room temperature and offers a high hydroxylamine yield rate. repec.org Research has demonstrated the ability to obtain a nitric acid solution with a concentration of up to 120.1 mM from the plasma treatment, which is then electroreduced with a Faradaic efficiency for hydroxylamine reaching 81.0%. repec.org
Electroreduction-Based Synthesis of Hydroxylamine
Electrochemical methods present a promising green alternative for hydroxylamine production, driven by renewable electricity and using water as a proton source. cas.cnrsc.org The electrochemical reduction of nitrate (B79036) (NO₃RR) is a key area of investigation. mpg.dersc.org
Recent studies have explored the use of gold (Au) as a selective electrocatalyst for the reduction of nitrate to hydroxylamine. rsc.orgmpg.dersc.org By optimizing parameters such as nitrate concentration, pH, and applied potential, a significant yield of hydroxylamine can be achieved. mpg.dersc.org For instance, at an applied potential of -0.7 V vs. RHE in 0.1 M nitric acid, gold electrodes have achieved a hydroxylamine yield of 230.1 ± 19 μmol h⁻¹ cm⁻² with a Faradaic efficiency of 34.2 ± 2.8%. rsc.orgrsc.org
A significant challenge in the direct electroreduction of nitrate to hydroxylamine is the over-reduction to ammonia. nih.govacs.org To address this, a ketone-mediated approach has been developed. nih.govacs.orgacs.org In this strategy, a ketone, such as cyclopentanone (B42830), is used to capture the hydroxylamine in situ as it is formed, creating an oxime. nih.govacs.org This prevents further reduction of the hydroxylamine.
A metal-organic-framework-derived copper catalyst has been shown to be effective for this reaction. nih.govacs.org The resulting cyclopentanone oxime can be formed with a Faradaic efficiency of 47.8%. acs.orgacs.org The hydroxylamine can then be easily released from the oxime through hydrolysis, regenerating the cyclopentanone for reuse. nih.govacs.orgacs.org This method has been shown to produce a stabilized hydroxylamine solution with a concentration of 96.1 mmol L⁻¹. acs.orgacs.org
Table 2: Performance of Emerging Hydroxylamine Synthesis Routes
| Synthesis Route | Catalyst/Mediator | Key Performance Metric | Reference |
| Plasma-Electrochemical Cascade | Bismuth-based catalyst | 81.0% Faradaic efficiency for hydroxylamine. | repec.org |
| Nitrate Electroreduction | Gold (Au) electrode | 34.2 ± 2.8% Faradaic efficiency; 230.1 ± 19 μmol h⁻¹ cm⁻² yield. | rsc.orgrsc.org |
| Ketone-Mediated Electroreduction | MOF-derived Cu catalyst / Cyclopentanone | 47.8% Faradaic efficiency for oxime formation; 96.1 mmol L⁻¹ stabilized hydroxylamine. | acs.orgacs.org |
Synthesis and Functionalization of Hydroxylamine Derivatives
Hydroxylamine derivatives are a diverse class of compounds with applications in various fields, including pharmaceuticals and materials science. nih.gov Their synthesis often involves the functionalization of the hydroxylamine molecule at either the nitrogen or oxygen atom.
Alkylation of hydroxylamine typically occurs at the nitrogen atom. wikipedia.org For O-alkylation, a strong base is generally required to first deprotonate the hydroxyl group. wikipedia.org The synthesis of N-aryl hydroxylamines can be achieved through the hydrogenation of nitroaromatics using supported platinum catalysts. rsc.org The selectivity of this reaction can be controlled by the addition of amines and dimethyl sulfoxide. rsc.org
Other methods for synthesizing hydroxylamine derivatives include:
The hydrolysis of N-substituted oximes and hydroxamic acids. wikipedia.org
The oxidation of amines with reagents like benzoyl peroxide, with care taken to avoid over-oxidation to nitrones. wikipedia.org
The hydrogenation of an oxime. wikipedia.org
The Cope-type hydroamination, which involves the reaction of alkenes with N,N-disubstituted hydroxylamines. nih.gov
Copper-catalyzed N-arylation of hydroxylamines with aryl iodides. organic-chemistry.org
Palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org
The functionalization of hydroxylamine can lead to a wide array of derivatives, including N-alkyl, N-cycloalkyl, and N-heteroaryl hydroxylamines. nih.gov Reductive amination of aldehydes is a common method for preparing N-substituted hydroxylamines. nih.gov
Synthetic Approaches to Di- and Trisubstituted Hydroxylamines
The synthesis of di- and trisubstituted hydroxylamines has traditionally relied on alkylation methods, often requiring a series of protection and deprotection steps. mdpi.com However, recent advancements have focused on more direct and efficient strategies.
Reductive amination of O-monosubstituted hydroxylamines stands out as a powerful technique for creating N,O-disubstituted and trisubstituted hydroxylamines. nih.gov Another significant development is the direct formation of the N-O bond. One such method involves the reaction of magnesium amides with alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals, providing a convergent route to trisubstituted hydroxylamines. mdpi.comorganic-chemistry.org This SN2-like reaction is compatible with a variety of secondary amines and alcohols. mdpi.comorganic-chemistry.org
Catalytic reductions of oxime ethers are also valuable for synthesizing N,O-disubstituted hydroxylamines with high atom economy. nih.gov Modern approaches utilize transition metal catalysis, such as iridium and nickel catalysts, for the asymmetric reduction of oximes, yielding chiral secondary hydroxylamines with high enantioselectivity. nih.gov
A novel, blue-light-promoted multicomponent synthesis has been reported for generating trisubstituted hydroxylamines from 2-nitrosopyridine, aryl diazoacetates, and β-ketoesters. mdpi.com This method highlights the growing importance of photochemistry in accessing complex molecular architectures.
Table 1: Selected Modern Synthetic Routes to Substituted Hydroxylamines
| Method | Reactants | Product Type | Key Features |
| Reductive Amination | O-monosubstituted hydroxylamines, Aldehydes/Ketones | N,O-disubstituted, Trisubstituted | Protection-free, powerful strategy. nih.gov |
| Direct N-O Bond Formation | Magnesium amides, MTHP monoperoxyacetals | Trisubstituted | Convergent, SN2-like mechanism. mdpi.comorganic-chemistry.org |
| Asymmetric Oxime Reduction | Oximes, H2 | Chiral N,O-disubstituted | Earth-abundant Ni catalysis, high enantioselectivity. nih.gov |
| Multicomponent Photoreaction | 2-Nitrosopyridine, Aryl diazoacetates, β-ketoesters | Trisubstituted | Blue-light promoted, solvent-dependent outcome. mdpi.com |
Preparation and Applications of O-Protected NH-Free Hydroxylamines
Information on the specific preparation and applications of O-protected NH-free hydroxylamines was not found in the search results.
Copper-Catalyzed Cross-Coupling for N-Pyridyl Hydroxylamine Synthesis
Copper-catalyzed cross-coupling reactions provide an effective means for the synthesis of N-aryl hydroxylamines, including N-pyridyl derivatives. thieme-connect.comorganic-chemistry.orgacs.org These Ullmann-type reactions typically involve the coupling of a hydroxylamine derivative with an aryl iodide. organic-chemistry.org The process is tolerant of various protecting groups on the hydroxylamine, such as Boc, Cbz, and tosyl groups. organic-chemistry.org
One notable method involves the coupling of orthogonally functionalized hydroxylamines with iodopyridines, which has been shown to produce a range of N-pyridyl hydroxylamine derivatives in yields from 28–90%. thieme-connect.com A common catalytic system for this transformation employs copper(I) iodide as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and cesium carbonate as the base. organic-chemistry.org
Recent innovations have introduced the concept of "hydroxylamine umpolung," where a hypervalent iodine reagent containing a transferable electrophilic N-O moiety is used. acs.orgscholaris.ca This reagent couples with boronic acids under copper catalysis, offering an orthogonal approach to traditional methods that rely on nucleophilic hydroxylamines. acs.orgscholaris.ca This strategy has demonstrated broad functional group tolerance. scholaris.ca
Hydroxamic Acid Synthesis Utilizing Hydroxylamine Donors
Hydroxamic acids are a crucial class of compounds with significant biological activity, and their synthesis frequently employs hydroxylamine or its derivatives as key reagents. nih.goveurjchem.comeurjchem.com A primary method for their preparation is the coupling of a carboxylic acid with a hydroxylamine donor. nih.gov
Several strategies exist for this transformation:
Reaction with Activated Carboxylic Acids: Carboxylic acids can be activated with reagents like ethyl chloroformate or cyanuric chloride before reaction with hydroxylamine. nih.goveurjchem.com This is a simple and mild approach. nih.gov
Reaction with Esters: Hydroxylamine, often as an aqueous solution, can react directly with esters, particularly benzylic and α,β-unsaturated esters, to form hydroxamic acids. nih.gov The addition of a catalytic amount of potassium cyanide can accelerate this reaction. nih.gov
Use of O-Protected Hydroxylamines: Various O-protected hydroxylamines, such as O-(p-methoxybenzyl)hydroxylamine (PMBONH2) and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH2), are commonly used. nih.gov These reagents are often preferred for their stability and ease of handling, with the protecting group being removed in a subsequent step. nih.gov
Coupling Agents: Standard peptide coupling agents like EDC/HOBt can be used to facilitate the reaction between carboxylic acids and hydroxylamine. nih.gov
The choice of hydroxylamine donor and reaction conditions can be tailored to the specific substrate and desired product. nih.gov
Hydroxylamine in Advanced Organic Synthesis and Catalysis
Hydroxylamine derivatives are not only synthetic targets but also powerful reagents that enable advanced transformations, including nitrene transfer and C-N bond formation.
Hydroxylamine-Derived Reagents for Nitrene Transfer Reactions and Amination
Hydroxylamine derivatives have become prominent precursors for nitrene transfer reactions, which are used for amidation and amination. rsc.orgresearchgate.net These reagents are often bench-stable and can be activated under mild conditions by various transition metal catalysts. rsc.orgresearchgate.net The use of these N-O derived reagents has led to the development of new methods for C-H insertions and the aziridination of olefins. rsc.orgresearchgate.net
Electrophilic aminating agents derived from hydroxylamine have seen a resurgence in recent years. nih.govrsc.orgrsc.org Reagents like hydroxylamine-O-sulfonic acid (HOSA) and PONT (PivONH3OTf) can introduce unprotected amino groups into various molecules, including alkenes and arenes. nih.govrsc.org This approach improves step- and atom-economy by avoiding the need for protecting group manipulations. researchgate.netnih.govrsc.org
Engineered enzymes, such as heme proteins, have also been developed to activate hydroxylamine itself for nitrene transfer, offering a sustainable route to amines where water is the only byproduct. nih.govacs.org
Iron-Catalyzed Intermolecular Aziridination of Alkenes with Hydroxylamine Derivatives
Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. rsc.orgrsc.org Iron(II)-catalyzed intermolecular aziridination of alkenes using hydroxylamine derivatives as nitrene sources represents a significant advance in green chemistry. rsc.orgrsc.orgrsc.org
This method provides a formal (2+1) cycloaddition that is efficient for both styrenes and aliphatic alkenes, yielding a wide array of aziridines. rsc.orgrsc.orgrsc.org The reaction can be performed with simple iron(II) salts and readily available ligands, achieving yields up to 89%. rsc.orgrsc.org This process avoids the use of hazardous nitrene precursors like iminoiodinanes and azides. rsc.org
Preliminary mechanistic studies suggest that the reaction may proceed through either a concerted (2+1) cycloaddition or a stepwise radical pathway, involving the formation of an iron-nitrene complex. rsc.orgrsc.org In some cases, the reaction pathway can be influenced by the solvent; for instance, the use of hexafluoroisopropanol (HFIP) can promote a subsequent in-situ ring-opening of the initially formed aziridine (B145994) to yield oxyaminated products. researchgate.netnih.gov
Table 2: Iron-Catalyzed Aziridination of Alkenes
| Feature | Description |
| Catalyst | Simple Iron(II) sources (e.g., Fe(OTf)2, FeBr2). rsc.orgacs.orgnih.gov |
| Nitrene Source | Hydroxylamine derivatives. rsc.orgrsc.orgrsc.org |
| Substrate Scope | Styrenes and aliphatic alkenes. rsc.orgrsc.orgrsc.org |
| Products | Aziridines. rsc.orgrsc.orgrsc.org |
| Advantages | Sustainable (earth-abundant, low-toxicity catalyst), avoids hazardous reagents, high yields. rsc.orgrsc.org |
| Mechanistic Insight | Involves an iron-nitrene intermediate; can proceed via concerted or stepwise pathways. rsc.orgrsc.org |
Intramolecular Cyclization Reactions Involving Hydroxylamine Moieties
Intramolecular cyclization reactions that involve a hydroxylamine moiety are a valuable strategy for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These reactions leverage the nucleophilic nature of the hydroxylamine group to form new rings, often with a high degree of stereocontrol.
Synthesis of Isoxazolidines and Tetrahydro-1,2-Oxazines
The formation of isoxazolidine (B1194047) rings can be achieved through the intramolecular cyclization of unsaturated hydroxylamine derivatives. A common approach involves the reaction of N-substituted hydroxylamines with α,β-unsaturated ketones. This reaction typically proceeds via a Michael addition of the hydroxylamine to the unsaturated system, followed by an intramolecular cyclization of the resulting enolate or β-hydroxylamino ketone.
For instance, the reaction of N-phenylhydroxylamine with methyl vinyl ketone results in a tautomeric mixture of 5-hydroxy-2-phenyl-5-methylisoxazolidine and its linear β-hydroxylamino ketone form. researchgate.net The cyclization to the isoxazolidine is a reversible process, and the equilibrium can be influenced by the reaction conditions and the substituents on both the hydroxylamine and the unsaturated ketone. The use of sterically hindered α,β-unsaturated ketones has been shown to favor the formation of 5-hydroxyisoxazolidine and 5-hydroxy-Δ2-isoxazoline derivatives. researchgate.net
A general scheme for the synthesis of 5-hydroxyisoxazolidines is presented below:
Note: This is a representative scheme. R1, R2, R3, and R4 represent various possible substituents.The synthesis of tetrahydro-1,2-oxazines through intramolecular cyclization of hydroxylamine moieties is also a known transformation, although less commonly reported than isoxazolidine synthesis. These six-membered rings can be formed from γ,δ-unsaturated hydroxylamines. The cyclization can be promoted under various conditions, often involving acid or base catalysis to facilitate the intramolecular nucleophilic attack of the hydroxylamine onto the double bond.
Table 1: Examples of Isoxazolidine Synthesis via Intramolecular Cyclization
| N-Substituent | α,β-Unsaturated Ketone | Product | Reference |
| Phenyl | Methyl vinyl ketone | 5-hydroxy-2-phenyl-5-methylisoxazolidine | researchgate.net |
| - | Alkylstyryl ketones | 5-hydroxyisoxazolidines | researchgate.net |
| - | α,β-unsaturated ketones with a tertiary α-carbon | 5-hydroxyisoxazolidine derivatives | researchgate.net |
Hydroxylamine as an Electrophilic Aminating Reagent in Organic Transformations
While hydroxylamine and its derivatives are often considered nucleophiles, they can also serve as potent electrophilic aminating reagents. wikipedia.org In this role, the nitrogen atom of the hydroxylamine derivative acts as an electrophile, enabling the direct introduction of an amino group into a variety of organic molecules. This reactivity is typically achieved by modifying the hydroxylamine with an electron-withdrawing group on the oxygen atom, which makes the N-O bond susceptible to cleavage upon nucleophilic attack at the nitrogen atom.
Commonly used hydroxylamine-derived electrophilic aminating reagents include hydroxylamine-O-sulfonic acid (HOSA), O-acyl hydroxylamines, and N-Boc-protected hydroxylamines. wiley-vch.deresearchgate.net These reagents have been successfully employed in the amination of a wide range of nucleophiles, including carbanions, organometallic reagents, and electron-rich aromatic and heteroaromatic compounds. wiley-vch.denih.gov
Transition metals, such as copper, rhodium, and iron, can be used to catalyze these electrophilic amination reactions, often proceeding through the formation of metal-nitrenoid intermediates. nih.govrsc.org However, metal-free electrophilic aminations are also well-established. For example, the reaction of Grignard reagents with O-alkyloximes can proceed without a metal catalyst, albeit often with lower yields. wiley-vch.de
The scope of electrophilic amination using hydroxylamine derivatives is broad and includes:
Amination of Arenes: Electron-rich arenes can be directly aminated using reagents like HOSA in the presence of a Lewis acid, or through metal-catalyzed C-H amination protocols. nih.govrsc.org
Amination of Alkenes: The reaction of hydroxylamine derivatives with alkenes can lead to the formation of aziridines or difunctionalized products. nih.govnih.gov
Amination of Organometallic Reagents: Organozinc, organolithium, and Grignard reagents readily react with electrophilic aminating agents to form new C-N bonds. wiley-vch.defigshare.com
Table 2: Examples of Electrophilic Amination using Hydroxylamine Derivatives
| Substrate Type | Hydroxylamine Reagent | Catalyst/Conditions | Product Type | Reference |
| Arene | Hydroxylamine-O-sulfonic acid (HOSA) | Aluminum chloride | Arylamine | nih.gov |
| Arene | N-Boc-protected hydroxylamine | Rh(III) | N-Boc-arylamine | nih.gov |
| Alkene | Hydroxylamine-O-sulfonic acid (HOSA) | Ketone (organocatalyst) | Aziridine | nih.gov |
| Diorganozinc reagent | O-acyl hydroxylamine | Copper | Tertiary amine | wiley-vch.de |
| Grignard reagent | O-sulfonyloxime | Copper | Amine | wiley-vch.de |
| Arylcuprate | O-benzyl hydroxylamine | - | Primary arylamine | wiley-vch.de |
Enzymatic and Biocatalytic Roles of Hydroxylamine in Biological Systems
Hydroxylamine (B1172632) in Global Nitrogen Metabolism and Biogeochemical Cycles
Hydroxylamine plays a significant role in the Earth's nitrogen cycle, a fundamental biogeochemical process that governs the availability of nitrogen, an essential nutrient for all life forms. Its involvement spans both aerobic and anaerobic microbial processes, impacting the conversion of various nitrogen species.
Enzymatic Hydroxylamine Reductase Activity and Ammonia (B1221849) Oxidation
Hydroxylamine reductase activity refers to the enzymatic capability to either reduce hydroxylamine to ammonia (NH₃) or oxidize ammonia to hydroxylamine, utilizing an electron acceptor. These reactions are critical for bacterial metabolism and the detoxification of potentially harmful hydroxylamine and ammonia compounds ontosight.aiontosight.ai. Enzymes exhibiting this activity facilitate electron transfer from the substrate to an acceptor, which can include oxygen, metal ions, or other electron-accepting molecules ontosight.ai.
A key enzyme in this context is Hydroxylamine Oxidoreductase (HAO), found in ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea ontosight.aipnas.org. HAO catalyzes the oxidation of hydroxylamine (NH₂OH) to nitric oxide (NO), which is subsequently converted to nitrite (B80452) (NO₂⁻) pnas.orgnih.gov. While HAO typically oxidizes hydroxylamine to nitrite, it can also catalyze the reduction of nitrite to ammonium (B1175870) (NH₄⁺) under specific conditions, acting like a cytochrome c nitrite reductase acs.org. This enzymatic activity is vital for nitrogen availability in ecosystems and impacts plant growth ontosight.ai.
Role of Hydroxylamine as an Intermediate in Nitrification Pathways
Hydroxylamine serves as an obligate intermediate in nitrification, a two-step microbial process where ammonia (NH₃) is aerobically oxidized to nitrite (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) pnas.orgresearchgate.net. The first step of this process, the oxidation of ammonia to hydroxylamine (NH₂OH), is catalyzed by ammonia monooxygenase (AMO) pnas.orgnih.gov. Subsequently, hydroxylamine oxidoreductase (HAO) further oxidizes NH₂OH to NO₂⁻ pnas.org. This series of oxidation reactions provides soil microbes with reducing equivalents for ATP synthesis pnas.org. Hydroxylamine's presence in surface waters can indicate surface nitrification in the upper 100 meters of the ocean researchgate.net.
Hydroxylamine Metabolism in Anaerobic Ammonium Oxidizing (Anammox) Bacteria
Anaerobic ammonium oxidation (anammox) is a crucial process in the microbial nitrogen cycle where ammonium (NH₄⁺) is oxidized with nitrite (NO₂⁻) as an electron acceptor, leading to the formation of dinitrogen gas (N₂) in the absence of oxygen nih.gov. Hydroxylamine is an intermediate product in anammox metabolism researchgate.net. Studies have shown that hydroxylamine can be biologically disproportionated by anammox bacteria, in the absence of nitrite, into dinitrogen gas and ammonium nih.govasm.org. Hydrazine (B178648), another intermediate, is proposed to be continuously produced from ammonium and hydroxylamine and subsequently oxidized to N₂ nih.govasm.org. The electron acceptor for hydrazine oxidation in this process is hydroxylamine, which is reduced to ammonium nih.govasm.org. Anammox bacteria possess HAO-like enzymes, indicating their involvement in hydroxylamine metabolism within the anammoxosome, a specialized cellular organelle where catabolism occurs nih.govoup.com. While hydroxylamine can inhibit anammox activity at higher concentrations, appropriate concentrations may enhance bacterial cellular motility and promote the composition of anammox bacteria researchgate.net.
Hydroxylamine's Contribution to Nitrous Oxide (N₂O) Production Pathways
Hydroxylamine is a significant precursor for the production of nitrous oxide (N₂O), a potent greenhouse gas pnas.orgresearchgate.netmdpi.comfrontiersin.org. N₂O can be produced through both biotic and abiotic pathways involving hydroxylamine researchgate.netmdpi.com. In nitrification, N₂O is often produced as a side product, with hydroxylamine being an obligate intermediate researchgate.net. Abiotic processes involving hydroxylamine and nitrite, often coupled with metal oxides like manganese and iron, are recognized as important pathways for N₂O formation, particularly in estuarine and coastal environments mdpi.comnih.gov. Under alkaline conditions, hydroxylamine can generate N₂O abiotically mdpi.com.
Enzymatic pathways also contribute to N₂O production from hydroxylamine. Hydroxylamine oxidation has been shown to contribute substantially to N₂O accumulation across various oxygen conditions nih.govpnas.org. In ammonia-oxidizing bacteria (AOB), HAO is involved in the oxidation of hydroxylamine to nitric oxide (NO), with N₂O being a byproduct nih.gov. Another enzyme, cytochrome P460, also oxidizes hydroxylamine but specifically produces N₂O rsc.org. The contribution of hydroxylamine oxidation to N₂O emissions can be significant in microbial populations nih.gov.
Table 1: Pathways of Nitrous Oxide (N₂O) Production Involving Hydroxylamine
| Pathway Type | Description | Key Intermediates/Reactants | Contribution | References |
| Biotic (Nitrification) | Hydroxylamine is an obligate intermediate in the oxidation of ammonia to nitrite, with N₂O as a byproduct. | Ammonia, Hydroxylamine, Nitrite | Significant | nih.govresearchgate.net |
| Biotic (Hydroxylamine Oxidation) | Direct oxidation of hydroxylamine by enzymes like HAO or cytochrome P460, leading to N₂O. | Hydroxylamine | Substantial | nih.govpnas.orgrsc.org |
| Abiotic | Chemical reactions involving hydroxylamine and other compounds, often metal oxides. | Hydroxylamine, Nitrite, Metal oxides (Mn, Fe) | Important, can be major | mdpi.comnih.gov |
Hydroxylamine in Methanotrophic Bacterial Nitrogen Oxide Metabolism and Detoxification
Methanotrophic bacteria, which oxidize methane (B114726), also interact significantly with hydroxylamine. The particulate methane monooxygenase (pMMO), the initial enzyme in methane oxidation, can also oxidize ammonia (NH₃) to hydroxylamine (NH₂OH) pnas.orgfrontiersin.org. Since hydroxylamine is highly toxic to methanotrophs and can inhibit methane monooxygenase (MMO) activity, these bacteria possess mechanisms for its rapid detoxification pnas.orgfrontiersin.orgresearchgate.netmpg.denih.gov.
Many methanotrophs encode a hydroxylamine oxidoreductase (mHAO) homologous to that found in ammonia oxidizers pnas.orgresearchgate.net. This mHAO is postulated to perform hydroxylamine oxidation, enabling methanotrophs to cope with high ammonia concentrations pnas.orgresearchgate.net. Detoxification can involve converting hydroxylamine back to ammonium or to nitrite using a hydroxylamine dehydrogenase enzyme frontiersin.org. Nitrite, also toxic, can be further reduced to nitrous oxide (N₂O) via nitric oxide (NO) by denitrification enzymes, especially under anoxic conditions frontiersin.orgresearchgate.net. The upregulation of haoAB genes, encoding HAO, in response to increased ammonium concentrations suggests its primary role in detoxifying hydroxylamine produced by pMMO isozymes mpg.de.
Hydroxylamine as a Prebiotic Precursor for Amino Acids and RNA Nucleotides
Hydroxylamine is considered a crucial prebiotic precursor in the synthesis of fundamental biomolecules, including amino acids and RNA nucleotides oup.comresearchgate.netresearchgate.netacs.org. Its presence in the interstellar medium, though in low abundance, highlights its potential role in early Earth chemistry researchgate.netresearchgate.net.
In prebiotic chemistry, hydroxylamine can participate in reaction networks leading to the formation of amino acids acs.org. For instance, it can serve as a precursor for natural amino acids, with studies demonstrating the formation of intermediates of the biological Krebs cycle from abiotic precursors like pyruvate (B1213749) and glyoxylate (B1226380) in the presence of hydroxylamine acs.org. Furthermore, hydroxylamine has been implicated in the synthesis of RNA nucleotides. A proposed unified pathway for purine (B94841) and pyrimidine (B1678525) nucleosides suggests that hydroxylamine can react under basic conditions to form intermediates like 3-aminoisoxazole, a step towards pyrimidine nucleobases nih.gov.
Engineered Enzymes and Biocatalysis Utilizing Hydroxylamine
Hydroxylamine has emerged as a crucial substrate in the engineering of enzymes for novel biocatalytic applications, especially in the realm of nitrogen incorporation and the biosynthesis of complex natural products.
Heme Enzyme Engineering for Enzymatic Nitrogen Incorporation
Engineered heme enzymes have demonstrated the capacity to utilize hydroxylamine for nitrene transfer reactions, presenting a sustainable and cost-effective pathway for amine synthesis, with water as the sole byproduct nih.govnih.govresearchgate.netacs.orgcaltech.edu. While hydroxylamine is naturally occurring, its direct use as a nitrogen source for enzymatic incorporation in biosynthesis has not been widely recognized nih.govnih.govresearchgate.netacs.orgcaltech.edu.
Recent advancements involve the directed evolution of Pyrobaculum arsenaticum protoglobin, which has yielded highly efficient enzymes capable of catalyzing benzylic C-H primary amination and styrene (B11656) aminohydroxylation using hydroxylammonium chloride nih.govnih.govacs.orgcaltech.edu. Mechanistic investigations suggest a stepwise radical pathway involving rate-limiting hydrogen atom transfer nih.govnih.govacs.orgcaltech.edu. The potential for heme enzymes to process hydroxylamine for nitrogen incorporation is analogous to the formation of Compound I from hydrogen peroxide in peroxygenase catalytic cycles nih.gov. However, challenges exist, including the high N-O bond dissociation energy of hydroxylamine and the necessity for the heme active site to selectively bind the nitrogen atom over oxygen to form a nitrene intermediate nih.gov.
Table 1: Engineered Heme Enzyme Activity with Hydroxylamine
| Enzyme Type | Substrate | Key Reactions Catalyzed | Byproduct |
| Engineered Heme Enzyme (e.g., | Hydroxylammonium Chloride | Benzylic C-H primary amination, Styrene | Water |
| Pyrobaculum arsenaticum | aminohydroxylation | ||
| protoglobin variants) nih.govnih.govacs.orgcaltech.edu |
Enzymatic Hydroxylamine Transfer in Natural Product Biosynthesis (e.g., Hydroxamic Acid Moiety Formation)
Hydroxamic acids, characterized as derivatives of hydroxylamine and carboxylic acids, are recognized for their ability to chelate metal ions and their diverse biological activities researchgate.netmdpi.com. Enzymatic synthesis offers a milder and cleaner alternative to traditional chemical routes for producing hydroxamic acids, which often incur high costs and result in impurities researchgate.netmdpi.com.
The enzymatic formation of hydroxamic acids typically involves the transfer of an acyl group from an acyl donor (such as an acid, amide, ester, hydrazide, or fatty acid) to hydroxylamine researchgate.net. Enzymes like lipase, nitrilase, and amidase have been successfully employed in this process, with amidases being particularly utilized for the production of various hydroxamic acids researchgate.net.
A significant example of hydroxylamine transfer in natural product biosynthesis is observed in the formation of the hydroxamic acid moiety of Trichostatin A (TSA) acs.orgacs.orgnih.gov. This process involves a unique enzymatic machinery that facilitates the direct transfer of hydroxylamine from L-glutamic acid γ-monohydroxamate (GluHx), a nonproteinogenic amino acid, to the carboxylic acid group of trichostatic acid acs.orgacs.orgnih.gov. Specifically, the enzyme TsnB7 acts as a novel N-oxygenase responsible for synthesizing GluHx, while TsnB9 catalyzes the crucial hydroxylamine transfer step in TSA biosynthesis acs.org.
Table 2: Key Enzymes in Trichostatin A Biosynthesis Involving Hydroxylamine
| Enzyme | Role in Biosynthesis |
| TsnB7 | Novel N-oxygenase that synthesizes L-glutamic acid γ-monohydroxamate (GluHx) acs.org |
| TsnB9 | Catalyzes the direct transfer of hydroxylamine from GluHx to trichostatic acid, forming the hydroxamic acid moiety acs.org |
Hydroxylamine in Protein Chemistry and Bioconjugation
Hydroxylamine is an invaluable reagent in protein chemistry, enabling advanced techniques for chemical protein synthesis, site-specific protein modification, and the cleavage of fusion proteins for recombinant protein production.
Alpha-Ketoacid-Hydroxylamine (KAHA) Ligation for Chemical Protein Synthesis
The Alpha-Ketoacid-Hydroxylamine (KAHA) ligation is a powerful chemoselective reaction employed for the precise assembly of unprotected peptide fragments in chemical protein synthesis nih.govwikipedia.orgethz.ch. It serves as a notable alternative to other ligation strategies, such as Native Chemical Ligation (NCL) wikipedia.org.
The KAHA ligation proceeds through a reaction between an α-ketoacid at the C-terminus of one peptide segment and a hydroxylamine at the N-terminus of another, resulting in the formation of a native amide bond nih.govwikipedia.orgethz.ch. This reaction is particularly advantageous as it can be conducted in aqueous media without the need for external reagents or catalysts, producing only water and carbon dioxide as byproducts wikipedia.orgethz.ch. A common N-terminal hydroxylamine utilized in this method is 5-oxaproline, which, upon ligation and O-N rearrangement, yields a homoserine residue wikipedia.orgtcichemicals.com. The KAHA ligation has facilitated the synthesis of various proteins, some reaching up to approximately 200 residues in length wikipedia.orgethz.ch.
Table 3: Representative Proteins Synthesized via KAHA Ligation
| Protein Examples | Approximate Size (Residues) | Reference |
| Human GLP-1 (7-36) | Small | wikipedia.org |
| Ubiquitin | ~76 | nih.govwikipedia.org |
| Hormone proteins | Varied | wikipedia.org |
| Nitrophorin 4 | Varied | wikipedia.orgethz.ch |
| S100A4 | Varied | wikipedia.orgethz.ch |
| SUMO2, SUMO3, CspA, UFM1, betatrophin (lipasin) | Varied | ethz.ch |
| General Capability | Up to ~200 | wikipedia.orgethz.ch |
Hydroxylamine-Mediated Amidination of Lysine (B10760008) Residues in Peptides and Proteins
Hydroxylamine-mediated amidination offers a precise method for the selective conversion of amine groups in lysine side chains to amidines within peptides and proteins orcid.orgrsc.orgorcid.orgnih.gov. A significant advantage of this technique is its ability to preserve the positive charge on the lysine residues, which is critical for maintaining the charge-related functions and properties of proteins orcid.orgorcid.orgnih.gov.
This modification strategy is carried out using nitriles and hydroxylamine under aqueous conditions nih.gov. It has been successfully applied to a variety of unprotected peptides and proteins, achieving high conversion rates nih.gov. The retention of positive charges makes this method particularly valuable for investigating the characteristics of positively charged proteins, including their liquid-liquid phase separation behavior nih.gov.
Hydroxylamine-Mediated Cleavage of Fusion Proteins in Recombinant Protein Production
In recombinant protein production, hydroxylamine is widely utilized for the cleavage of fusion proteins, specifically targeting engineered Asn-Gly peptide bonds researchgate.netnih.govnih.govcore.ac.uk. This chemical cleavage method is essential for separating the desired protein from its fusion partner, thereby facilitating the purification of the recombinant product researchgate.netnih.govnih.gov.
The efficiency of hydroxylamine-mediated cleavage is influenced by several factors, including the concentration of hydroxylamine, the presence of denaturants (such as guanidine (B92328) HCl), pH, and the concentration of the fused protein researchgate.netnih.gov. While harsher conditions (e.g., high hydroxylamine concentration, high pH, high temperature) can improve cleavage efficiency, they may also promote undesirable side reactions, such as the conversion of asparagine residues to hydroxamic acid derivatives nih.govnih.govcore.ac.uk. Therefore, optimization of cleavage conditions is crucial to maximize the yield of the target protein while minimizing chemical heterogeneity researchgate.netnih.gov. For instance, optimized protocols have achieved high yields, such as 95% for MSI-344 and over 70% for unmodified IGF-I, from E. coli cultivations researchgate.netnih.gov. This method is particularly beneficial for the production of basic peptides and proteins that tend to form inclusion bodies researchgate.netcore.ac.uk.
Table 4: Optimized Conditions and Yields for Hydroxylamine Cleavage of Fusion Proteins
| Fusion Protein Example | Denaturant | pH | Fusion Protein Concentration | Cleavage Yield | Reference |
| MSI-344 | Guanidine HCl | 8.1 | 6.7 mg/ml | 95% | researchgate.net |
| Long-IGF-I | Not specified | Mild | Not specified | >70% | nih.gov |
Biological Activity and Enzyme Modulation by Hydroxylamine and Its Derivatives
The biological activity of hydroxylamine and its derivatives primarily stems from their ability to interact with and modulate the function of various enzymes. This modulation can manifest as inhibition, altering the enzyme's catalytic activity and, consequently, cellular processes. Research has focused on designing and synthesizing hydroxylamine derivatives to achieve specific enzymatic targets, offering potential therapeutic applications.
Inhibition of Ribonucleotide Reductase (RNR) by N-Substituted Hydroxylamine Compounds
Ribonucleotide reductase (RNR) is an essential enzyme for all cellular organisms, catalyzing the reduction of ribonucleotides to deoxyribonucleotides, which are the fundamental building blocks for DNA synthesis and repair. Due to its critical role in DNA replication, RNR has emerged as a significant target for antiproliferative drugs in the treatment of various diseases, including cancer and infectious diseases.
N-substituted hydroxylamine (N-HA) compounds have been identified as a class of radical scavengers that effectively inhibit bacterial RNR. Their mechanism of action involves quenching an essential tyrosyl free radical located in the small class I subunit of the RNR enzyme, which is crucial for generating the reduction power in the catalytic subunit. This radical scavenging activity leads to the cessation of DNA synthesis and, consequently, inhibits cell proliferation.
A notable example is N-Methylhydroxylamine (M-HA), a hydroxylamine derivative that has demonstrated a high capacity to specifically inhibit bacterial RNR, such as that found in Bacillus anthracis, without interfering with the activity of eukaryotic RNR. This selectivity contributes to its low toxicity toward eukaryotic cells. Studies have shown that M-HA and other newly synthesized N-HA compounds exhibit broad antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria. Furthermore, some of these compounds have demonstrated antibiofilm activity against bacterial communities like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, which are known for their resistance to conventional antibacterial agents.
| Compound Name | Target Enzyme | Mechanism of Action | Biological Activity |
| N-Methylhydroxylamine | Ribonucleotide Reductase (RNR) | Radical scavenger, quenches tyrosyl radical | Specific inhibition of bacterial RNR, broad antimicrobial effect, antibiofilm activity |
| N-Substituted Hydroxylamine Compounds (general) | Ribonucleotide Reductase (RNR) | Radical scavenger, inhibits bacterial RNR | Antibacterial activity against Gram-positive and Gram-negative bacteria |
Design and Synthesis of Hydroxylamine Derivatives as Indoleamine-2,3-Dioxygenase (IDO) Inhibitors
Indoleamine-2,3-dioxygenase (IDO), particularly IDO1, is a heme-containing enzyme that plays a pivotal role in tryptophan metabolism via the kynurenine (B1673888) pathway. Its activity leads to the local depletion of tryptophan, a mechanism utilized by various pathogens as a natural defense. In the context of cancer, IDO expression by tumor cells contributes to immune evasion by creating an immunosuppressive microenvironment, making IDO a significant target for anticancer therapy.
The design and synthesis of hydroxylamine derivatives as IDO inhibitors have been actively pursued as a strategy to enhance immune responses against tumors. O-benzylhydroxylamine was identified as a lead compound, demonstrating sub-micromolar inhibition against IDO. Structure-activity relationship (SAR) studies have revealed that the incorporation of a second aryl ring and derivatization with halogen atoms can significantly enhance potency, leading to analogues with nanomolar cellular activity and limited toxicity.
Hydroxylamine itself can bind with the heme iron in the active site of IDO1, suggesting a direct interaction mechanism for its derivatives. Hydroxyamidine compounds, which contain a hydroxylamine-like moiety, have also been developed as potent, orally active IDO1 inhibitors. For instance, Epacadostat (INCB024360), a hydroxyamidine, effectively suppresses IDO1 activity, leading to decreased kynurenine levels and restored proliferation and activation of various immune cells, including T-lymphocytes. Another compound, INCB023843, also a hydroxyamidine, similarly suppresses tryptophan metabolism in vitro and in vivo and impedes tumor growth.
| Compound Name | Target Enzyme | Inhibitory Activity | Key Features/Notes |
| O-benzylhydroxylamine | Indoleamine-2,3-Dioxygenase (IDO) | Sub-micromolar inhibition | Lead compound; potency enhanced by additional aryl rings and halogenation |
| Epacadostat (INCB024360) | Indoleamine-2,3-Dioxygenase (IDO1) | Potent inhibition (e.g., 19 nM in enzymatic assay, 67 nM in HeLa cell assay) | Orally available hydroxyamidine; suppresses tryptophan catabolism, restores immune cell proliferation |
| INCB023843 | Indoleamine-2,3-Dioxygenase (IDO1) | Potent inhibition | Hydroxyamidine; suppresses tryptophan metabolism, impedes tumor growth |
| DX-01-14 | Indoleamine-2,3-Dioxygenase (IDO1) | IC₅₀ of 11.1 μM | Hydroxylamine-containing compound; low cell cytotoxicity |
Interactions of Hydroxylamines with Metalloenzymes and Metal Ions
Metalloenzymes are a class of enzymes that rely on metal ions for their catalytic activity, performing a wide array of reactions with high efficiency and selectivity under mild conditions. The interaction of hydroxylamines with these enzymes and their constituent metal ions is a significant area of study due to the potential for modulating enzyme function.
Despite their rich coordination chemistry, hydroxylamines are relatively less common as ligands for transition metal coordination compounds compared to amines. This is partly attributed to the inherent instability of hydroxylamine complexes, which can undergo decomposition, disproportionation, and oxidation processes. However, innovative designs, such as macrocyclic poly-N-hydroxylamines (crown-hydroxylamines), have shown promise in forming stable complexes with d-metal ions like Cu(II), Ni(II), Mn(II), and Zn(II). The stability of these crown-hydroxylamine complexes is often enhanced by macrocyclic effects and strong intramolecular hydrogen bonding interactions between the N-OH groups.
Hydroxylamines can coordinate to metal centers through either their nitrogen or oxygen atoms. An intriguing characteristic of hydroxylamine ligands is their "redox non-innocence," meaning they can participate in redox processes, thereby influencing the reactivity of the associated metal complexes. This property is relevant to the catalytic mechanisms observed in metalloenzymes.
Hydroxamic acids, which contain a hydroxylamine moiety, are well-established metal-binding pharmacophores (MBPs). They are known for their strong chelating ability and typically bind to the active site metal ions in metalloenzymes, often in a bidentate fashion through their two oxygen donor atoms. For example, in matrix metalloproteinases (MMPs), hydroxamic acid inhibitors bind to the catalytic Zn²⁺ ion, displacing metal-bound water molecules and occluding the active site, which leads to the inhibition of catalytic activity. While typically bidentate, specific conditions can lead to other coordination modes, such as monodentate binding through the deprotonated nitrogen atom.
Computational and Theoretical Studies of Hydroxylamine
Application of Quantum Chemical Calculations to Hydroxylamine (B1172632) Systems
Quantum chemical calculations are indispensable tools for probing the intricate details of hydroxylamine's behavior, offering a molecular-level perspective that complements experimental observations.
Density Functional Theory (DFT) in Reactivity and Mechanism Studies
Density Functional Theory (DFT) has been extensively applied to investigate the reactivity and reaction mechanisms involving hydroxylamine. For instance, DFT studies have been utilized to understand the initial thermal decomposition steps of hydroxylamine and hydroxylammonium nitrate (B79036) (HAN) in both gas and aqueous phases. Researchers have employed functionals such as ωB97XD/6-311++G(d,p) and DSD-PBEP86-D3BJ to optimize geometries and calculate vibrational frequencies of reactants, products, and transition states oup.comresearchgate.netbibliotekanauki.pljes.or.jp.
In the context of hydroxylammonium nitrate (HAN) decomposition, DFT calculations have identified several initial pathways, including ion-neutral (NH₃OH⁺-HNO₃) and neutral-neutral (NH₃O-HNO₃) reactions, as well as HNO₃ self-decomposition. The ionic reaction, where NH₃OH⁺ and NO₃⁻ are the major species in aqueous solutions, was found to be dominant, leading to products like HONO, HNO, and H₂O. Catalytic mechanisms involving NH₂OH and HONO yielding N₂O and 2H₂O have also been explored via DFT, with the t-ONONO₂ oxidizing scheme identified as plausible based on energy barriers researchgate.netbibliotekanauki.pl.
DFT has also been instrumental in studying the reverse Cope elimination of hydroxylamines with alkenes and alkynes. These studies have shown that these additions are concerted processes involving a 5-membered transition state. While a radical pathway involving a nitroxyl (B88944) radical intermediate was previously suggested, DFT calculations have largely disfavored it, indicating that it is not competitive with the concerted mechanism for terminal alkenes and alkynes nih.gov.
Furthermore, DFT has been used to investigate the oxidation of hydroxylamine by a trinuclear Mn(IV) oxidant. High-level DFT studies revealed that a specific Mn(IV) atom, coordinated with two phen ligands and two oxo-bridges, is reduced to Mn(III) in the rate-determining step, a finding supported by energetic and spin density calculations rsc.org. DFT has also been applied to explore the mechanism of Pd-catalyzed intermolecular C-H amination with O-benzoyl hydroxylamines, suggesting that for Pd(0)-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle might be operative rather than the commonly assumed Pd(0)/Pd(II) cycle nih.gov.
A notable application of DFT is in assessing the bond dissociation energies (BDE) of hydroxylamine-containing reagents. For example, in the context of hydroxylamine umpolung, DFT calculations determined the BDE for N–O and N–I bonds in a hypervalent iodine reagent, indicating that the N–I bond (39.9 kcal•mol⁻¹) is weaker than the N–O bond (63.6 kcal•mol⁻¹), suggesting the feasibility of transferring an electrophilic hydroxylamine moiety scholaris.ca.
High-Level Ab Initio Methods for Electronic Energy Refinement
Beyond DFT, high-level ab initio methods are employed to achieve greater accuracy in electronic energy calculations, particularly for refining energies obtained from DFT or for studying systems where electron correlation is critical. Methods such as DLPNO-CCSD(T) (domain-based local pair natural orbital coupled cluster) are used for electronic energy refinement, often in conjunction with basis set extrapolation to the complete basis set (CBS) limit oup.comoup.com.
For instance, in studies on the processing of hydroxylamine on interstellar ices, geometries and vibrational frequencies were obtained using DFT (DSD-PBEP86-D3BJ/def2-TZVP), while electronic energies were refined using DLPNO-CCSD(T) calculations with a two-point extrapolation to the CBS limit oup.comoup.com. This approach allows for a more accurate description of binding energies and reaction pathways in complex environments. Similarly, the CBS-QB3 level of theory is frequently used for calculating total electron energies of optimized structures, providing a balance between computational cost and accuracy for various hydroxylamine-related reactions, including decomposition pathways and solvolysis researchgate.netbibliotekanauki.pljes.or.jpnih.govresearchgate.netjes.or.jp.
High-level ab initio methods, including MP2 and CCSD(T)-F12b, are also used for geometry optimization and single-point energy calculations, augmented with corrections for post-CCSD(T) correlation, core correlation, scalar relativistic effects, spin-orbit coupling, and zero-point energy. This level of theory is crucial for accurately determining reaction energies and barriers, for example, in studies involving the OH radical and CH₃NH₂ leading to hydroxylamine formation rsc.org.
Elucidation of Reaction Mechanisms Involving Hydroxylamine
Computational studies play a crucial role in elucidating the detailed mechanisms of reactions where hydroxylamine participates, often providing insights into transient intermediates and rate-determining steps that are challenging to observe experimentally.
Computational Insights into Gold(I)-Catalyzed Intramolecular Addition of Hydroxylamine
Computational studies have provided significant insights into the mechanisms of Gold(I)-catalyzed intramolecular addition reactions involving the hydroxylamine group onto alkynes rsc.orgrsc.orgacs.org. These studies aim to understand the chemo- and regio-selectivities observed in these reactions.
For terminal alkynes, computational results suggest that the 5-exo O-attack is the most favorable pathway in the initial cyclization step. This pathway is facilitated by the assistance of a counterion, such as NTf₂⁻, which increases the nucleophilicity of the oxygen center in the hydroxylamine group through hydrogen bonding rsc.org. The formed five-membered ring transition state in the 5-exo O-attack route does not carry significant ring strain rsc.org. In contrast, for phenyl-substituted alkynes, the 5-endo N-attack has been proposed as the more favorable pathway rsc.orgrsc.org.
A key finding from these computational studies is that the proposed α-oxo gold carbenoid intermediate, often considered crucial in gold-catalyzed reactions, might not be a key intermediate in the subsequent formation of 3-pyrrolidinone (B1296849) from terminal alkyne substrates. Instead, a proton transfer step from the formed HNTf₂ to the terminal carbon was found to have a significantly lower activation barrier (2.4 kcal mol⁻¹) compared to the N–O bond cleavage step leading to the α-oxo gold carbenoid (21.8 kcal mol⁻¹) rsc.org.
Mechanistic Studies of Enzymatic Reactions Involving Hydroxylamine (e.g., Nitrenoid Formation, Radical Pathways)
Computational methods have been vital in understanding the mechanisms of enzymatic reactions involving hydroxylamine, particularly concerning nitrenoid formation and radical pathways researchgate.netbiorxiv.orgosti.govnih.govresearchgate.net. Hydroxylamine-derived reagents are increasingly used in biocatalysis for nitrene transfer reactions, offering a sustainable route to amine synthesis with water as the sole byproduct researchgate.netnih.govresearchgate.net.
Engineered heme enzymes, such as protoglobin from Pyrobaculum arsenaticum, have been shown to utilize hydroxylamine for benzylic C-H primary amination and styrene (B11656) aminohydroxylation. Mechanistic studies, often supported by computational analysis, indicate a stepwise radical pathway where C-H bond cleavage is the rate-determining step researchgate.netnih.gov. The formation of an iron-nitrenoid intermediate from hydroxylamine is proposed, analogous to the generation of Compound I from hydrogen peroxide in peroxygenase catalytic cycles osti.govnih.gov.
In the context of N-N bond formation, computational studies have been applied to enzymes like piperazate synthase (PipS), a heme-dependent enzyme that catalyzes the cyclization of N⁵-OH-L-ornithine to L-piperazic acid. These studies suggest that heme-dependent dehydration and N-N bond formation proceed through divergent pathways, potentially stemming from a shared nitrenoid intermediate that effectively reverses the nucleophilicity of the hydroxylamine nitrogen biorxiv.org. Computations indicate that the direct formation of an Fe-imine species from the nitrenoid intermediate via H-migration is energetically feasible, although less favorable than N-N bond formation biorxiv.org.
Computational and kinetic analyses of enzymatic C-H amidation reactions with hydroxamate esters as nitrene precursors also reveal a rate-determining nitrenoid formation step, followed by stepwise hydrogen atom transfer-mediated C-H functionalization researchgate.netresearchgate.net. This highlights the importance of understanding the precise nature and reactivity of these highly reactive nitrenoid intermediates in biological systems.
Computational Analysis of Hydroxylamine Anion in Solvolysis Reactions
Computational analysis has been extensively applied to study the behavior and reactivity of the hydroxylamine anion (NH₂O⁻) in solvolysis reactions, particularly in the context of detoxifying organophosphorus compounds ias.ac.inresearchgate.netnih.govresearchgate.netacs.org.
A particularly important application is the computational study of the solvolysis of chemical warfare agents (CWAs) such as VX and sarin (B92409) with the hydroxylamine anion researchgate.netnih.govresearchgate.netacs.orgcsmcri.res.in. These studies, often employing a combination of correlated molecular orbital and DFT methods (e.g., B3LYP/6-311G(d,p)), have shown that the hydroxylamine anion is highly efficient in leading to the predominant formation of non-toxic products researchgate.netnih.gov. The calculated activation barrier for the rate-determining step of the reaction between hydroxylamine anion and VX was found to be lower than that of hydroperoxidolysis, suggesting a more facile solvolysis with NH₂O⁻ researchgate.netnih.gov. The solvolysis generally follows an addition-elimination pathway involving a trigonal bipyramidal (TBP) intermediate researchgate.netresearchgate.net. The reactivity of α-nucleophiles like hydroxylamine anion towards VX has been correlated with the corresponding charges on their nucleophilic oxygen atoms researchgate.net.
Investigation of Intermolecular Interactions and Internal Hydrogen Bonding in Hydroxylamine Complexes
Hydroxylamine exhibits a peculiar behavior when interacting with other molecules, acting as both a hydrogen-bond donor and acceptor due to its -NH₂ and -OH groups. oup.com This dual nature leads to the formation of various hydrogen-bonded complexes, which have been extensively studied using computational chemistry and experimental techniques like FTIR matrix isolation spectroscopy. mdpi.com
The hydroxylamine dimer, (NH₂OH)₂, provides a fundamental example of its self-association, forming a cyclic structure stabilized by two O–H⋯N hydrogen bonds. mdpi.com When hydroxylamine forms complexes with water (H₂O) and ammonia (B1221849) (NH₃), its OH group typically acts as a proton donor to the oxygen atom of water or the nitrogen atom of ammonia, respectively. These complexes are relatively strong, evidenced by significant shifts in the ν(OH) band of hydroxylamine to lower wavenumbers in their spectra. mdpi.com
The interactions of hydroxylamine with carbonyl compounds, such as formaldehyde (B43269) (FA), glyoxal (B1671930) (Gly), and methylglyoxal (B44143) (MGly), have also been investigated. These studies reveal the formation of two primary types of hydrogen-bonded complexes:
Nonplanar structures: Stabilized by O–H⋯O(C) interactions, where the hydroxylamine moiety is positioned above the carbonyl group. Ab initio calculations predict this as the most stable form for 1:1 complexes between α-dicarbonyls and hydroxylamine. mdpi.com
Planar cyclic structures: Stabilized by a combination of O–H⋯O(C) and C–H⋯N hydrogen bonds. mdpi.com
The formation of these hydrogen bonds is characterized by specific changes in bond lengths and angles. For instance, the O–H bond of hydroxylamine can elongate from 0.959 Å to 0.968 Å upon complex formation. mdpi.com Intermolecular H⋯O distances and O–H⋯O(C) angles provide further insights into the geometry of these interactions. For the I_MHk complex, these values are 1.956 Å and 151.5°, respectively, while for the I_MHa complex, they are 1.980 Å and 148.6°. mdpi.com In the case of the I_GH complex with glyoxal, the binding energy is reported as -18.25 kJ mol⁻¹, with an intermolecular H...O distance of 1.988 Å and an O-H...O angle of 148.2°. mdpi.com
Table 1: Selected Hydrogen Bonding Parameters in Hydroxylamine Complexes
| Complex Type / Interaction | Bond Elongation (O-H) | Intermolecular H⋯O Distance (Å) | O–H⋯O(C) Angle (°) | Binding Energy (kJ mol⁻¹) | Reference |
| HA-Carbonyls (General) | 0.959 Å to 0.968 Å | - | - | - | mdpi.com |
| IMHk | - | 1.956 | 151.5 | - | mdpi.com |
| IMHa | - | 1.980 | 148.6 | - | mdpi.com |
| IGH (Glyoxal) | - | 1.988 | 148.2 | -18.25 | mdpi.com |
| IIGH (Glyoxal) | - | - | - | -15.35 | mdpi.com |
Binding energies for hydroxylamine interacting with interstellar ices have also been calculated, with an average binding energy of 5382 K reported for NH₂OH. oup.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations play a vital role in understanding the dynamic behavior and reactivity of hydroxylamine and its interactions with various systems. These computational approaches allow researchers to simulate molecular movements and interactions over time, providing insights into reaction mechanisms and structural changes.
Steered molecular dynamics (SMD) simulations, alongside quantum chemical calculations, have been employed to investigate the nucleophilicity of hydroxylamine, particularly in the context of reactivating tabun-inhibited acetylcholinesterase (AChE). nih.govresearchgate.net Studies have shown that N-(pyridin-2-yl)hydroxylamine, a derivative of hydroxylamine, can be more effective in reactivating tabun-conjugated AChE compared to typical oxime drugs. nih.govresearchgate.net The rate-determining activation barrier for reactivation with N-(pyridin-2-yl)hydroxylamine was found to be approximately 1.7 kcal mol⁻¹, which is significantly lower (by 7.2 kcal mol⁻¹) than that of trimedoxime, a known efficient reactivator. nih.govresearchgate.net This enhanced efficacy is attributed to the greater nucleophilicity index and higher CHelpG charge of pyridinylhydroxylamine. nih.govresearchgate.net
Table 2: Activation Barriers for AChE Reactivation
| Compound | Activation Barrier (kcal mol⁻¹) | Comparison to Trimedoxime (kcal mol⁻¹) | Reference |
| N-(pyridin-2-yl)hydroxylamine | ~1.7 | 7.2 lower | nih.govresearchgate.net |
| Trimedoxime | ~8.9 (estimated) | - | nih.govresearchgate.net |
Ab initio molecular dynamics (AIMD) simulations have also been utilized to study the formation of hydroxylamine as an intermediate in complex reaction systems, such as the electrolysis of ammonia and ethanimine (B1614810) in aquatic carbon dioxide solutions. mdpi.com These simulations can track elementary reaction steps, revealing how hydroxylamine molecules are formed, for instance, through the attack of hydroxyl radicals on ammonia intermediates. mdpi.com Furthermore, Monte Carlo simulations have been used to investigate the hydration structure of NH₂OH in water, contributing to the understanding of its behavior in aqueous solutions. rsc.org The intramolecular dynamics of hydroxylamine, including internal hydrogen transfer between its functional groups, have also been explored through dynamic simulations, highlighting the connection between structural and dynamical molecular properties and chemical reactivity. researchgate.net
Analytical Methodologies for Hydroxylamine Detection and Quantification
Electrochemical Sensing Techniques for Hydroxylamine (B1172632)
Electrochemical methods offer advantages such as portability, cost-effectiveness, simplicity, high sensitivity, and rapid response for hydroxylamine detection, making them a preferred alternative to conventional laboratory-based quantification methods. rsc.orgresearchgate.net
Development of Hydroxylamine Electrochemical Sensors Using Modified Electrodes
The fabrication of electrochemical sensors for hydroxylamine often involves modifying electrode surfaces to enhance their electrocatalytic performance, stability, and sensitivity. For instance, a highly sensitive electroanalytical sensor for hydroxylamine detection has been developed using a graphite (B72142) screen-printed electrode (GSPE) modified with polypyrrole nanotubes (PPy NTs/GSPE). This modification significantly reduces the oxidation potential of hydroxylamine and demonstrates excellent stability. The PPy NTs/GSPE sensor exhibited a linear relationship for hydroxylamine concentrations ranging from 0.005 to 290.0 μM, with a sensitivity of 0.1349 μA/μM and a limit of detection (LOD) of 0.001 μM. The sensor also showed satisfactory recovery rates (96.7% to 104.3%) in real water samples. mdpi.com
Another approach involves the modification of screen-printed electrodes (SPEs) with NiCo₂O₄ nanoparticles/reduced graphene oxide (RGO) nanocomposite (NiCo₂O₄/RGO/SPE). This sensor demonstrated high electrocatalytic activity towards hydroxylamine oxidation, with a low LOD of 2.0 nM and a broad linear dynamic range of 0.007–385.0 µM. mdpi.com Similarly, a sensor based on magnesium aluminate spinel nanoparticles (MgAl₂O₄) modified screen-printed electrodes (MgAl₂O₄/SPE) achieved an LOD of 0.035 μM within a linear dynamic range of 0.09–375.0 μM. tandfonline.com
The modification of electrodes improves electron transfer kinetics, enhances electrocatalytic activity due to increased surface area, boosts measurement sensitivity, and can offer selectivity towards specific molecules. srce.hr
Application of Nanoparticle-Modified Electrodes for Enhanced Sensitivity
Nanoparticles are widely utilized in electrochemical sensors due to their unique physical and chemical properties, including good electrocatalytic properties, high stability, high surface-to-volume ratio, and fast electron transfer rates. srce.hr
Magnetic iron oxide nanoparticles (Fe₂O₃ and Fe₃O₄) have been explored for the simultaneous determination of hydrazine (B178648) and hydroxylamine. Electrodes modified with these nanoparticles showed clear separation of oxidation peaks for both compounds. For hydroxylamine, the Fe₃O₄ modified electrode demonstrated better performance, with a linear dynamic range of 0.05–700.0 μM and a detection limit of 10.0 nM when functionalized with specific nanoparticles and graphene oxide (Fe₃O₄ FNPs/GO/SPE). srce.hrkashanu.ac.iriapchem.org
Gold nanoparticles (AuNPs) have also been used to develop highly sensitive hydroxylamine sensors. For instance, a gold electrode modified with 2-mercapto-4-methyl-5-thiazoleacetic acid (TAA) capped fused spherical gold nanoparticles achieved a detection limit of 0.39 nM, with a linear current response from 17.5 nM to 22 mM. This modified electrode also proved effective in the presence of common interferents. nih.gov Furthermore, electrochemical sensors utilizing Au-Pt alloy nanoparticles electrochemically deposited on single-walled carbon nanotubes have shown a detection limit of 0.80 μM and a high sensitivity of 184 μA mM⁻¹ cm⁻² for hydroxylamine. nih.gov
Table 1: Performance of Selected Nanoparticle-Modified Electrodes for Hydroxylamine Detection
| Modified Electrode Material | Linear Dynamic Range (µM) | Limit of Detection (LOD) | Reference |
| PPy NTs/GSPE | 0.005–290.0 | 0.001 µM | mdpi.com |
| NiCo₂O₄/RGO/SPE | 0.007–385.0 | 2.0 nM | mdpi.com |
| MgAl₂O₄/SPE | 0.09–375.0 | 0.035 µM | tandfonline.com |
| Fe₃O₄ FNPs/GO/SPE | 0.05–700.0 | 10.0 nM | srce.hriapchem.org |
| Fused AuNPs/Au electrode | 0.0175–22,000 | 0.39 nM | nih.gov |
| Au-Pt alloy NPs/SWCNT | Not specified | 0.80 µM | nih.gov |
Spectroscopic and Spectrometric Approaches
Beyond electrochemical methods, various spectroscopic and spectrometric techniques are employed for the determination and study of hydroxylamine, offering high precision and enabling mechanistic insights.
Real-Time Determination of ¹⁵N-Enriched Hydroxylamine via Membrane-Inlet Mass Spectrometry
The rapid conversion of hydroxylamine (NH₂OH) in the nitrogen cycle necessitates real-time analytical methods, especially for ¹⁵N-enriched forms, to accurately capture its biochemical signals. A novel approach for real-time determination of ¹⁵N-enriched NH₂OH involves coupling an automated sample inlet unit to a membrane-inlet mass spectrometer (MIMS). In this method, NH₂OH is converted to N₂O by sodium hypochlorite (B82951) for analysis, with an ascarite trap effectively removing carbon dioxide interference. This technique demonstrates good linearity of the N₂O signal over targeted NH₂OH concentrations. The limit of detection (LOD) and limit of quantification (LOQ) for this approach are 0.38 μM and 1.28 μM, respectively. It can accurately detect ¹⁵N enrichment higher than 5 atom %. This online analytical tool is crucial for ¹⁵N tracing studies, advancing the understanding of nitrogen cycle mechanisms. acs.orgresearcher.lifenih.gov
Spectrophotometric Methods for Determining Hydroxylamine Reductase Activity
Spectrophotometric methods are valuable for determining the activity of hydroxylamine reductase, an enzyme involved in nitrogen metabolism. An established spectrophotometric method for determining hydroxylamine reductase activity in higher plants involves a reaction where hydroxylamine reacts with 8-quinolinol to form Indooxine, an oxidative step that requires vigorous shaking to ensure complete atmospheric oxidation. The resulting product exhibits an adsorption peak at 705 nm, which is then measured using a spectrophotometer. This procedure has been successfully applied to determine hydroxylamine reductase activity in soybean leaves. jst.go.jpdatapdf.comacs.orgacs.org
Another spectrophotometric method for determining hydroxylamine in biological wastewater treatment processes utilizes ferric ammonium (B1175870) sulfate (B86663) as an oxidant and 1,10-phenanthroline (B135089) as a chromogenic agent. This method allows for quick and convenient determination of hydroxylamine concentrations. researchgate.net
Application of NMR and IR Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating molecular structures and investigating reaction mechanisms, including those involving hydroxylamines. acs.orglibretexts.orgnumberanalytics.com
NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is extensively used in mechanistic studies to monitor reaction progress, identify intermediates, and understand reaction kinetics. It can provide insights into conformational equilibrium and dynamic processes within molecules. For instance, NMR has been used to study intramolecular rearrangements in hydroxylamines that can alter J-couplings without breaking chemical bonds. numberanalytics.comresearchgate.net
IR spectroscopy is employed to analyze functional groups and bond vibrations within molecules. In mechanistic studies, characteristic stretching vibrations of chemical bonds can provide crucial information about the formation and transformation of intermediates. The combination of NMR and IR spectroscopy offers a more comprehensive understanding of molecular structure and reaction pathways. libretexts.orgnumberanalytics.comresearchgate.net
For example, a combined spectroscopic and computational study on iron-catalyzed aminofunctionalization of olefins using hydroxylamine-derived N–O reagents utilized various analytical and spectroscopic techniques, including NMR and IR spectroscopy, to understand the electronic and geometric features of reaction intermediates. This study provided evidence for the involvement of novel iron-nitrogen intermediates, highlighting the utility of these spectroscopic methods in unraveling complex reaction mechanisms. acs.org
Advanced Biosensing Applications Utilizing Hydroxylamine
Hydroxylamine (HA) plays a significant role in advanced biosensing applications, primarily by enhancing the efficiency of Fenton reactions. The Fenton reaction, typically involving Fe²⁺ and hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH). The introduction of hydroxylamine into this system, termed the "Fenton-HA system," dramatically boosts the continuous generation of •OH radicals by accelerating the Fe³⁺/Fe²⁺ redox cycle nih.govacs.orgresearchgate.netmdpi.com. This enhanced production of reactive oxygen species forms the basis for highly sensitive and versatile biosensing platforms nih.gov.
The utility of the Fenton-HA system extends to the detection of various analytes, including nucleic acids and metal ions. For instance, the system can be coupled with detection methods that rely on the oxidation of reducing substances by •OH, leading to measurable signals such as fluorescence or visible changes nih.govacs.org. This approach allows for the indirect determination of target analytes by linking their presence to the concentration of Fe³⁺ or other components of the Fenton reaction nih.gov.
Chemical Cyclic Amplification Systems in Hydroxylamine-Boosted Fenton Reactions for Biosensing
Chemical cyclic amplification systems leveraging hydroxylamine-boosted Fenton reactions have emerged as a powerful strategy for ultrasensitive biosensing. In these systems, hydroxylamine acts as a reducing agent, facilitating the rapid regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle for •OH production nih.govacs.orgresearchgate.net. This continuous generation of •OH radicals leads to a significant amplification of the analytical signal.
A common implementation involves using reducing substances like terephthalic acid (TA) or o-phenylenediamine, which react with the continuously generated •OH radicals to produce oxidized products nih.govacs.org. These oxidized products can then be quantitatively detected using fluorescence spectroscopy or even by naked-eye observation, enabling the sensitive determination of Fe³⁺ nih.govacs.org.
Research findings demonstrate the high sensitivity and broad applicability of this amplification strategy. For example, the Fenton-HA system has shown a good linear relationship for Fe³⁺ detection, with a low limit of detection (LOD) nih.govacs.org.
Table 1: Performance of Hydroxylamine-Boosted Fenton System for Fe³⁺ Detection
| Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Fe³⁺ | Fluorescence | 0.1 to 100 nM | 0.03 nM (S/N = 3) | nih.govacs.org |
Furthermore, this chemical cyclic amplification system has been successfully applied for the indirect detection of nucleic acids, showcasing remarkable sensitivity. By integrating the Fenton-HA system into nucleic acid hybridization assays, targets such as HIV-DNA and miRNA-21 can be precisely quantified nih.gov.
Table 2: Performance of Hydroxylamine-Boosted Fenton System for Nucleic Acid Detection
| Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| HIV-DNA | Fluorescence | 2.5 pM | nih.gov |
| miRNA-21 | Fluorescence | 3 pM | nih.gov |
The use of hydroxylamine hydrochloride (NH₂OH·HCl) is often preferred in these systems due to its stability and high solubility in water, making it a practical choice for laboratory applications acs.orgmdpi.com. This innovative chemical cyclic amplification strategy holds significant promise for developing a new generation of highly sensitive and scalable chemical biosensors nih.gov.
Q & A
Q. How can hydroxyalanine be reliably identified and quantified in biological samples?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. Validate the method by spiking samples with synthetic this compound standards and comparing retention times and fragmentation patterns . For low-concentration samples, employ derivatization techniques (e.g., dansyl chloride) to enhance detection sensitivity .
Q. What are the primary challenges in synthesizing this compound with high enantiomeric purity?
Methodological Answer: Asymmetric synthesis via catalytic hydrogenation of α-keto precursors (e.g., using chiral catalysts like Rhodium-BINAP complexes) is a common approach. Monitor reaction progress with circular dichroism (CD) spectroscopy to ensure enantiomeric excess >98%. Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone connectivity) with infrared (IR) spectroscopy to confirm functional groups (e.g., hydroxyl and amine moieties). For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical assignments .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in metabolic pathways be resolved?
Methodological Answer: Conduct isotopic tracer studies (e.g., ¹³C-labeled this compound) to track metabolic flux in vitro and in vivo. Compare results across multiple model systems (e.g., cell cultures vs. animal models) and use statistical meta-analysis to identify systemic biases or context-dependent effects . Address discrepancies by controlling variables such as pH, temperature, and cofactor availability .
Q. What experimental designs are optimal for studying this compound’s interaction with metal ions in aqueous solutions?
Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry. Pair with molecular dynamics (MD) simulations to model coordination geometries. Validate findings using extended X-ray absorption fine structure (EXAFS) spectroscopy for direct evidence of metal-ligand interactions .
Q. How do variations in sample preparation protocols affect this compound stability in long-term storage?
Methodological Answer: Design a factorial experiment testing temperature (-80°C vs. -20°C), buffer composition (e.g., Tris-HCl vs. phosphate buffers), and antioxidant additives (e.g., ascorbic acid). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life under different conditions .
Methodological and Analytical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Apply Bayesian hierarchical modeling to account for inter-experiment variability. Validate assumptions with residual plots and Kolmogorov-Smirnov tests for normality .
Q. How can researchers address reproducibility challenges in this compound’s enzymatic assays?
Methodological Answer: Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), pre-incubation times, and substrate concentrations. Include internal controls (e.g., known inhibitors) in each assay batch. Use open-source platforms like PRIDE or Zenodo to share raw data and protocols for peer validation .
Comparative and Mechanistic Studies
Q. What strategies differentiate this compound’s biochemical activity from its structural analogs (e.g., serine, threonine)?
Methodological Answer: Perform competitive binding assays using radiolabeled analogs and surface plasmon resonance (SPR) to measure affinity differences. Pair with mutagenesis studies (e.g., site-directed mutations in enzyme active sites) to identify residue-specific interactions .
Q. How can computational modeling enhance understanding of this compound’s conformational dynamics?
Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate with NMR relaxation experiments to assess backbone flexibility and solvent accessibility .
Data Presentation and Publication Standards
Q. What are best practices for presenting large datasets on this compound’s physicochemical properties?
Methodological Answer: Summarize critical parameters (e.g., pKa, logP) in concise tables within the main text. Deposit raw datasets (e.g., spectral libraries, crystallographic data) in supplementary materials or repositories like ChemSpider. Follow IUPAC guidelines for nomenclature and significant figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
